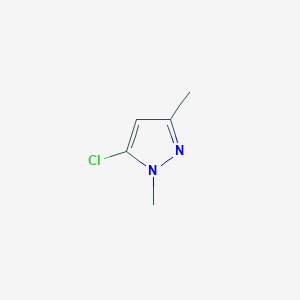

5-Chloro-1,3-dimethylpyrazole

Übersicht

Beschreibung

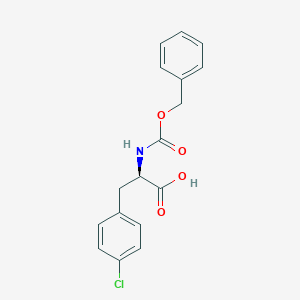

5-Chloro-1,3-dimethylpyrazole is a chemical compound with the molecular formula C5H7ClN2. It has an average mass of 130.576 Da and a monoisotopic mass of 130.029770 Da .

Molecular Structure Analysis

The molecular structure of 5-Chloro-1,3-dimethylpyrazole consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The presence of the chlorine atom and two methyl groups on the pyrazole ring differentiates this compound from other pyrazole derivatives.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Chloro-1,3-dimethyl-1H-pyrazole: is a valuable building block in organic synthesis. Its chloro and pyrazole groups make it a versatile reagent for constructing more complex molecules. It’s often used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Pharmaceutical Research

This compound serves as a precursor in the development of a wide range of pharmacologically active molecules. Its derivatives are explored for their potential as anti-inflammatory, analgesic, and antipyretic agents. The pyrazole moiety is a common feature in molecules with significant therapeutic properties .

Material Science

In material science, 5-Chloro-1,3-dimethyl-1H-pyrazole can be used to create polymers with specific properties. These polymers might exhibit unique characteristics such as thermal stability, electrical conductivity, or photoreactivity, making them suitable for advanced materials .

Catalysis

The compound is also investigated for its role in catalysis. It can act as a ligand for transition metal catalysts, which are employed in various chemical reactions, including those that are important for industrial processes .

Agrochemical Research

As a part of agrochemical research, derivatives of 5-Chloro-1,3-dimethyl-1H-pyrazole are studied for their herbicidal and pesticidal activities. The modification of the pyrazole ring can lead to the development of new, more effective agrochemicals .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in the quantitative analysis of other substances. Its well-defined structure and properties make it suitable for use in various spectroscopic and chromatographic techniques .

Environmental Science

Research in environmental science may utilize 5-Chloro-1,3-dimethyl-1H-pyrazole to study its degradation products and their impact on ecosystems. Understanding its behavior in the environment is crucial for assessing the risks associated with its use .

Biochemistry

In biochemistry, the compound’s interaction with enzymes and other biological molecules is of interest. It could be used to probe the function of enzymes or as a potential inhibitor in studies related to disease mechanisms .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUSLFAWARYAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334663 | |

| Record name | 5-Chloro-1,3-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,3-dimethylpyrazole | |

CAS RN |

54454-10-3 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54454-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

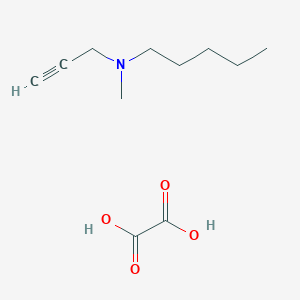

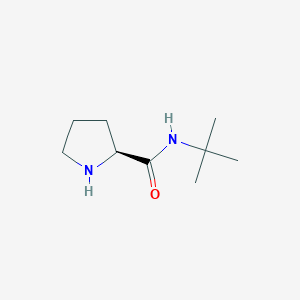

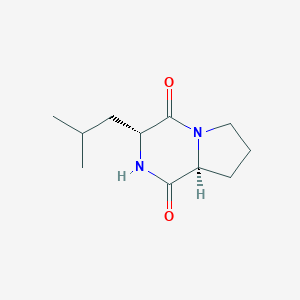

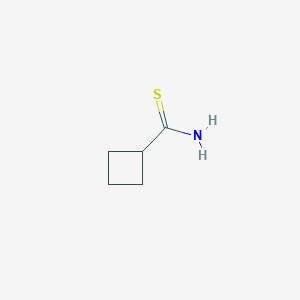

Feasible Synthetic Routes

Q & A

Q1: What are the typical synthetic routes for 5-Chloro-1,3-dimethylpyrazole?

A: 5-Chloro-1,3-dimethylpyrazole can be synthesized through several routes. One approach involves the alkylation of 3-methylpyrazole with 2-phenethyl p-toluenesulfonate, yielding 5-chloro-1,3-dimethylpyrazole alongside its isomer, 3-methyl-1-(2-phenethyl)pyrazole []. Another method utilizes the reaction of substituted-2-(phenethyl)hydrazine hydrochloride with acetoacetaldehyde dimethylacetal to obtain the desired compound []. Further functionalization, such as iodination, can be achieved through reactions with I2/HIO3 in acetic acid, yielding compounds like 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole [].

Q2: What are the primary applications of 5-Chloro-1,3-dimethylpyrazole in organic synthesis?

A: 5-Chloro-1,3-dimethylpyrazole serves as a versatile building block in organic synthesis. Its reactivity allows for further modifications at different positions of the pyrazole ring. For instance, it can undergo palladium-catalyzed direct arylation at the 4-position, providing access to 4-aryl pyrazoles []. This strategy allows for the synthesis of diversely substituted pyrazole derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.

Q3: How does the structure of 5-Chloro-1,3-dimethylpyrazole-4-carboxamide derivatives influence their antifungal activity?

A: Research indicates a strong correlation between the structure of N-substituted phenyl 5-chloro-1,3-dimethylpyrazole-4-carboxamides and their antifungal activity against Rhizoctonia solani [, ]. The presence of electron-releasing groups at the meta position of the phenyl ring significantly enhances fungicidal activity []. Quantitative structure-activity relationship (QSAR) studies have identified key physicochemical parameters influencing activity, including log k', hydrophobic parameters, electronic parameters, and steric parameters [].

Q4: Are there any safety concerns regarding the nitration of 5-Chloro-1,3-dimethylpyrazole?

A: Nitration reactions are generally associated with safety risks due to the potential for exothermic reactions and the formation of unstable byproducts. Research on the nitration of 5-chloro-1,3-dimethyl-1H-pyrazole has investigated these risks, particularly focusing on the thermal stability and shock sensitivity of the nitrated product []. The study suggests that dilution with H2SO4 can mitigate some of these risks [].

Q5: What analytical techniques are commonly employed for characterizing and quantifying 5-Chloro-1,3-dimethylpyrazole and its derivatives?

A: Various spectroscopic techniques are used for the structural characterization of 5-chloro-1,3-dimethylpyrazole and its derivatives. These include 1H NMR, 13C NMR, 15N NMR, IR, and MS []. These techniques provide valuable information about the compound's structure, purity, and presence of functional groups. Additional analytical methods, such as HPLC or GC, can be employed to quantify the compound in complex mixtures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)